Cas no 188068-77-1 (5-(Iodomethyl)tetrahydrofuran-3-ol)

5-(Iodomethyl)tetrahydrofuran-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-(Iodomethyl)tetrahydrofuran-3-ol
- 5-(iodomethyl)oxolan-3-ol
- 5-Iodomethyl-tetrahydro-furan-3-ol
- SCHEMBL8658478
- 2,5-Anhydro-1,3-dideoxy-1-iodopentitol
- AT36327
- 188068-77-1
- AKOS016844632
- DB-185875
- 1379364-07-4
- DTXSID60596515
-
- インチ: InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2
- InChIKey: CQIXHAQHLCXRQQ-UHFFFAOYSA-N
- ほほえんだ: C1C(COC1CI)O
計算された属性
- せいみつぶんしりょう: 227.96473g/mol
- どういたいしつりょう: 227.96473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 29.5Ų
5-(Iodomethyl)tetrahydrofuran-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230245-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2025-02-25 | |
Chemenu | CM195996-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$430 | 2021-08-05 | |
Chemenu | CM195996-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$398 | 2023-02-17 | |
eNovation Chemicals LLC | Y1230245-1g |
5-(Iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2024-06-03 | |
Alichem | A159003158-1g |
5-(Iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y1230245-1g |
5-(iodomethyl)tetrahydrofuran-3-ol |
188068-77-1 | 95% | 1g |
$1000 | 2025-03-01 |
5-(Iodomethyl)tetrahydrofuran-3-ol 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
5-(Iodomethyl)tetrahydrofuran-3-olに関する追加情報
5-(Iodomethyl)tetrahydrofuran-3-ol: A Versatile Synthetic Intermediate in Pharmaceutical and Materials Science
5-(Iodomethyl)tetrahydrofuran-3-ol (CAS No. 188068-77-1) represents a critical compound in the field of organic chemistry, particularly within the realm of pharmaceutical development and functional material synthesis. This compound, characterized by its unique tetrahydrofuran ring structure with an iodomethyl substituent at the 5-position and a hydroxyl group at the 3-position, has garnered significant attention in recent years due to its potential applications in drug discovery and advanced material fabrication. The combination of the tetrahydrofuran framework and the iodomethyl functionality provides a versatile platform for further chemical modifications, enabling the design of novel molecules with tailored biological activities and physicochemical properties.
Tetrahydrofuran (THF) is a five-membered cyclic ether that serves as a fundamental building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions, particularly at the 3-position, makes it an ideal scaffold for the introduction of functional groups. The presence of the hydroxyl group at the 3-position in 5-(Iodomethyl)tetrahydrofuran-3-ol enhances its reactivity by providing both hydrogen bonding capabilities and a site for further derivatization. The iodomethyl group, on the other hand, acts as a potent electrophilic center, facilitating a wide range of synthetic transformations such as nucleophilic substitution, cross-coupling reactions, and radical processes.
Recent studies have highlighted the importance of 5-(Iodomethyl)tetrahydrofuran-3-ol in the development of bioactive molecules. For instance, a 2023 publication in Organic & Biomolecular Chemistry demonstrated its utility as a precursor for the synthesis of antifungal agents. Researchers employed a palladium-catalyzed cross-coupling reaction to introduce various aromatic and heteroaromatic moieties onto the tetrahydrofuran ring, resulting in compounds with enhanced antifungal activity against drug-resistant fungal strains. This highlights the compound's potential as a scaffold for the design of novel therapeutics targeting infectious diseases.
Another area of interest is the application of 5-(Iodomethyl)tetrahydrofuran-3-ol in the development of functional polymers. A 2024 study published in Advanced Materials Interfaces explored its role in the synthesis of stimuli-responsive hydrogels. The hydroxyl group at the 3-position was functionalized with poly(ethylene glycol) chains, while the iodomethyl group served as a site for reversible cross-linking via radical polymerization. This approach enabled the creation of hydrogels with tunable mechanical properties and controlled drug release profiles, demonstrating the compound's versatility in materials science applications.
The synthesis of 5-(Iodomethyl)tetrahydrofuran-3-ol has been the subject of several methodological advancements in recent years. Traditional approaches often involved the iodination of tetrahydrofuran derivatives, but newer strategies have focused on improving selectivity and efficiency. A 2022 study in Green Chemistry reported a one-pot synthesis method using microwave-assisted conditions to selectively introduce the iodomethyl group. This method reduced reaction times and minimized byproduct formation, making it a more sustainable and scalable approach for industrial applications.
From a mechanistic perspective, the reactivity of 5-(Iodomethyl)tetrahydrofuran-3-ol is influenced by the electronic effects of the iodomethyl group and the steric environment of the tetrahydrofuran ring. The iodine atom's high electronegativity creates a partial positive charge on the methyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in the synthesis of various heterocyclic compounds, where the iodomethyl group acts as a leaving group in substitution reactions. The hydroxyl group at the 3-position further modulates the reactivity by participating in hydrogen bonding interactions, which can influence reaction pathways and selectivity.
Current research trends indicate a growing interest in the application of 5-(Iodomethyl)tetrahydrofuran-3-ol in the development of green chemistry processes. A 2023 review in Chemical Society Reviews emphasized the importance of using this compound as a building block for sustainable synthetic routes. The study highlighted its compatibility with catalytic systems that minimize waste generation and energy consumption, aligning with the principles of green chemistry. This makes 5-(Iodomethyl)tetrahydrofuran-3-ol an attractive candidate for eco-friendly chemical synthesis in both academic and industrial settings.
Despite its promising applications, the use of 5-(Iodomethyl)tetrahydrofuran-3-ol presents certain challenges that require further investigation. One such challenge is the potential for side reactions during functionalization, particularly due to the reactivity of the iodomethyl group. A 2024 study in Journal of Organic Chemistry explored the use of protective groups to selectively functionalize the hydroxyl group while preserving the integrity of the iodomethyl moiety. This approach involved the temporary conversion of the hydroxyl group into a silyl ether, which was later removed under controlled conditions. Such strategies are crucial for optimizing the synthesis of complex molecules with multiple functional groups.
Another area of ongoing research is the exploration of 5-(Iodomethyl)tetrahydrofuran-3-ol in the context of drug delivery systems. A 2023 study published in Nano Letters investigated its potential as a carrier molecule for targeted drug delivery. The compound was modified with polyethylene glycol chains to enhance its solubility and biocompatibility, while the iodomethyl group was used to attach targeting ligands such as antibodies or peptides. This approach demonstrated improved cellular uptake and reduced toxicity compared to conventional drug carriers, underscoring the compound's potential in nanomedicine.
In conclusion, 5-(Iodomethyl)tetrahydrofuran-3-ol (CAS No. 188068-77-1) is a multifunctional compound with a wide range of applications in pharmaceutical and materials science. Its unique structural features, including the tetrahydrofuran ring and the iodomethyl functionality, make it an ideal scaffold for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new synthetic methods and applications for this compound, highlighting its significance in the development of innovative chemical solutions. As the field of organic chemistry evolves, the role of 5-(Iodomethyl)tetrahydrofuran-3-ol is likely to expand further, contributing to advancements in drug discovery, materials science, and sustainable chemical processes.
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